4-Nitrobenzyl alcohol

Description

Properties

IUPAC Name |

(4-nitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4,9H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKTYGPATCNUWKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1052298 | |

| Record name | 4-Nitrobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow or tan powder; [Alfa Aesar MSDS] | |

| Record name | 4-Nitrobenzyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20074 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000858 [mmHg] | |

| Record name | 4-Nitrobenzyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20074 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

619-73-8, 51546-73-7 | |

| Record name | 4-Nitrobenzyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=619-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanol, 4-nitro-, radical ion(1-) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51546-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrobenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrobenzyl alcohol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5389 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanol, 4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Nitrobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrobenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.648 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-NITROBENZYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86BTJ68Y9M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Nitrobenzyl Alcohol: Properties, Reactivity, and Applications

Introduction

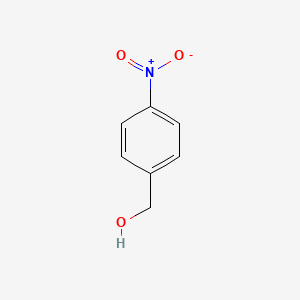

4-Nitrobenzyl alcohol (CAS 619-73-8), a paramount intermediate in modern organic synthesis, serves as a critical building block in pharmaceuticals, fine chemicals, and materials science.[1][2] Characterized by a benzyl alcohol scaffold substituted with a nitro group at the para-position, its unique electronic nature imparts distinct reactivity to both the hydroxyl and the aromatic moieties.[3] This guide offers an in-depth exploration of the chemical properties, structure, reactivity, and core applications of 4-nitrobenzyl alcohol, providing researchers, scientists, and drug development professionals with a comprehensive technical resource. We will delve into its spectroscopic signature, key chemical transformations, and its strategic implementation as a protecting group and synthetic linker, supported by field-proven experimental protocols.

Molecular Structure and Physicochemical Properties

The structure of 4-nitrobenzyl alcohol features a hydroxymethyl group (-CH₂OH) and a nitro group (-NO₂) attached to a benzene ring at positions 1 and 4, respectively. The potent electron-withdrawing nature of the para-nitro group, acting through both resonance and inductive effects (-R, -I), significantly influences the molecule's properties.[4] This effect renders the benzylic carbon more electron-deficient compared to unsubstituted benzyl alcohol, which dictates its reactivity in various chemical transformations.[4]

Caption: General workflow for the oxidation of 4-nitrobenzyl alcohol.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amine (4-aminobenzyl alcohol) using various reducing agents, such as catalytic hydrogenation (e.g., H₂ with Pd/C) or chemical reductants like sodium dithionite or tin(II) chloride (SnCl₂). [5][6]This transformation is fundamental to its application as a "safety-catch" linker in solid-phase synthesis.

Esterification and Etherification

The benzylic alcohol is readily converted into esters and ethers. This reactivity is the basis for its most prominent application as a protecting group for carboxylic acids and other functional groups. [3][6]

Applications in Research and Drug Development

The 4-Nitrobenzyl (PNB) Protecting Group

In multi-step organic synthesis, particularly in peptide and pharmaceutical development, the 4-nitrobenzyl (PNB) group is a widely used protecting group for carboxylic acids. [6]

-

Principle of Protection: A carboxylic acid is converted to a 4-nitrobenzyl ester, masking its acidic and nucleophilic character. [6]This PNB ester is notably stable under acidic conditions, which allows for the selective removal of other acid-labile groups like Boc (tert-butoxycarbonyl) in the same molecule, a crucial feature for orthogonal protection strategies. [6]* Cleavage (Deprotection): The key advantage of the PNB group is its removal under mild, non-acidic conditions. [7]Deprotection is typically achieved by reduction of the nitro group. [6]Catalytic hydrogenation over Pd/C is a common method, which cleaves the benzylic C-O bond to release the free carboxylic acid. [6]

Safety-Catch Linker in Solid-Phase Synthesis

4-Nitrobenzyl alcohol is a cornerstone of "safety-catch" linker strategies in solid-phase organic synthesis (SPOS).

-

Immobilization: The alcohol is first attached to a solid support (e.g., Merrifield resin). A substrate, like an N-protected amino acid, is then esterified to this linker. 2. Synthesis: The synthetic sequence is carried out on the solid support. The PNB ester linkage is stable throughout various reaction conditions, including the acidic treatments used for Boc-group removal. 3. Activation & Cleavage: Once the synthesis is complete, the linker is "activated" by reducing the nitro group to an amine. This electronic transformation makes the benzylic ester bond labile, allowing for cleavage under mild conditions to release the final product from the resin.

Caption: The "safety-catch" principle using a 4-nitrobenzyl linker.

Role as a Photolabile Protecting Group (PPG)

While the ortho-isomer (2-nitrobenzyl alcohol) is the classic and more efficient photolabile protecting group due to its mechanism of photocleavage via intramolecular rearrangement, the para-isomer (4-nitrobenzyl alcohol) is significantly less photolabile under typical UV irradiation conditions. [8][9]This is because it lacks the necessary ortho-nitro stereochemistry for the efficient hydrogen abstraction pathway. [8]Therefore, for applications requiring light-induced cleavage, the o-nitrobenzyl group is the superior choice. [8]

Experimental Protocols

Protocol 1: Oxidation of 4-Nitrobenzyl Alcohol with PCC

This protocol describes the reliable, small-scale oxidation to 4-nitrobenzaldehyde using pyridinium chlorochromate (PCC). [10] Materials:

-

4-Nitrobenzyl alcohol

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (DCM)

-

Silica gel and Florisil®

-

Solvents for chromatography (e.g., ethyl acetate, petroleum ether)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, suspend PCC (2.0 eq) in anhydrous DCM.

-

To the stirred suspension, add a solution of 4-nitrobenzyl alcohol (1.0 eq) in anhydrous DCM.

-

Stir the mixture at room temperature. Monitor the reaction's progress by Thin-Layer Chromatography (TLC), typically using a 30% ethyl acetate in petroleum ether mobile phase. [10]The reaction is usually complete within 30-120 minutes. [10]4. Upon completion, add Florisil® to the reaction mixture and stir for 5-10 minutes to adsorb the chromium byproducts. [10]5. Filter the mixture through a pad of silica gel, washing with additional DCM.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

-

Purify the resulting crude solid by column chromatography on silica gel or by recrystallization to yield pure 4-nitrobenzaldehyde as a white solid. [10] Expert Insight: The addition of Florisil® or silica gel directly to the reaction mixture before filtration is a critical step for simplifying the workup. It effectively removes the majority of the tarry chromium residues, which can otherwise complicate purification.

Protocol 2: Protection of a Carboxylic Acid using PNB-OH

This protocol details the esterification of a generic carboxylic acid with 4-nitrobenzyl alcohol using DCC/DMAP coupling. [6] Materials:

-

Carboxylic acid (R-COOH)

-

4-Nitrobenzyl alcohol (PNB-OH)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous dichloromethane (DCM)

Procedure:

-

Dissolve the carboxylic acid (1.0 eq), 4-nitrobenzyl alcohol (1.1 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM. [6]2. Cool the solution to 0 °C in an ice bath.

-

Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled mixture. [6]A white precipitate (dicyclohexylurea, DCU) will form.

-

Allow the reaction to warm to room temperature and stir for several hours until TLC indicates the consumption of the starting material.

-

Filter off the DCU precipitate and wash it with DCM.

-

Wash the filtrate sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure 4-nitrobenzyl ester. [6]

Safety and Handling

4-Nitrobenzyl alcohol is considered a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. [11][12][13]

-

Handling: Always handle in a well-ventilated fume hood. [14]Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [12]Avoid generating dust. [11]* Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents and sources of ignition. [15][14]* Hazards: Aromatic nitro compounds can pose a risk of vigorous or explosive decomposition if heated rapidly or mixed with reducing agents or strong bases. [11]

Conclusion

4-Nitrobenzyl alcohol is a remarkably versatile and powerful reagent in the arsenal of the modern synthetic chemist. Its value is rooted in the distinct and predictable reactivity of its alcohol and nitro functionalities. The stability of its esters under acidic conditions, combined with the mild, reductive conditions required for their cleavage, establishes the PNB group as a premier choice for protecting carboxylic acids in complex syntheses. [6]Furthermore, its role as a safety-catch linker has enabled significant advancements in solid-phase synthesis. A thorough understanding of its properties, reactivity, and the causality behind its application, as detailed in this guide, is essential for its effective and safe utilization in research, discovery, and development.

References

A compiled list of sources cited throughout this guide.

-

LookChem. Cas 619-73-8,4-Nitrobenzyl alcohol. Available from: [Link]

-

National Institutes of Health. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. Available from: [Link]

-

Jinan Future chemical Co.,Ltd. 4-Nitrobenzyl alcohol CAS:619-73-8. Available from: [Link]

-

PubChem. 4-Nitrobenzyl alcohol. Available from: [Link]

-

Wikipedia. Photolabile protecting group. Available from: [Link]

-

ACS Publications. Mini-scale Oxidation/Reduction in Organic Laboratory Course: 4-Nitrobenzaldehyde/ 4-Nitrobenzyl Alcohol. Available from: [Link]

-

ResearchGate. Oxidation of 4-nitrobenzyl alcohol (5a) (25 mM) to 4-nitrobenzaldehyde... Available from: [Link]

-

Royal Society of Chemistry. Photolabile protecting groups and linkers. Available from: [Link]

-

National Institutes of Health. Next-Generation o-Nitrobenzyl Photolabile Groups for Light-Directed Chemistry and Microarray Synthesis. Available from: [Link]

-

University of Manitoba. Unknown 16 : 4-nitrobenzyl alcohol (symmetrical). Available from: [Link]

-

Royal Society of Chemistry. Aerobic Alcohol Oxidation Using a Cu(I)/TEMPO Catalyst System. Available from: [Link]

-

SpectraBase. 4-Nitrobenzylalcohol - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

-

Stenutz. 4-nitrobenzyl alcohol. Available from: [Link]

-

NIST. Benzenemethanol, 4-nitro-. Available from: [Link]

-

ACS Publications. Structurally Simple Benzyl-Type Photolabile Protecting Groups for Direct Release of Alcohols and Carboxylic Acids. Available from: [Link]

-

IIT Bombay. Protecting Groups. Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. eqipped.com [eqipped.com]

- 3. CAS 619-73-8: 4-Nitrobenzyl alcohol | CymitQuimica [cymitquimica.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 4-Nitrobenzyl alcohol | 619-73-8 [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. synquestlabs.com [synquestlabs.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. echemi.com [echemi.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

(4-Nitrophenyl)methanol synthesis mechanism

An In-Depth Technical Guide to the Synthesis of (4-Nitrophenyl)methanol

Abstract

(4-Nitrophenyl)methanol, also known as 4-nitrobenzyl alcohol, is a pivotal intermediate in the fine chemical and pharmaceutical industries.[1][2] Its bifunctional nature, featuring a reactive hydroxymethyl group and a nitro moiety on a benzene scaffold, makes it a versatile building block for a wide array of complex organic molecules and active pharmaceutical ingredients (APIs).[1][3] This technical guide provides a comprehensive examination of the primary synthetic routes to (4-nitrophenyl)methanol, with a focus on the underlying reaction mechanisms, experimental protocols, and the rationale behind procedural choices. The document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the synthesis, purification, and characterization of this important compound.

Introduction and Physicochemical Profile

(4-Nitrophenyl)methanol is a stable, crystalline solid, appearing as a white to light yellow powder.[1] It serves as a precursor in the synthesis of pharmaceuticals, agrochemicals, and photoresponsive polymers.[1] The presence of the electron-withdrawing nitro group significantly influences the reactivity of both the aromatic ring and the benzylic alcohol, a key consideration in multi-step syntheses.

Table 1: Physicochemical and Spectroscopic Data for (4-Nitrophenyl)methanol

| Property | Value | Source(s) |

| IUPAC Name | (4-nitrophenyl)methanol | [4] |

| Synonyms | 4-Nitrobenzyl alcohol, p-Nitrobenzyl alcohol | [1][4] |

| CAS Number | 619-73-8 | [1][5] |

| Molecular Formula | C₇H₇NO₃ | [1][6] |

| Molecular Weight | 153.14 g/mol | [1][4][6] |

| Appearance | White to light yellow powder | [1] |

| Melting Point | 92-96 °C | [1][5] |

| ¹H NMR (CDCl₃, 600 MHz) | δ (ppm): 8.23 (d, 2H), 7.55 (d, 2H), 4.86 (s, 2H), 2.15 (br s, 1H, -OH) | [7] |

| ¹³C NMR (CDCl₃, 151 MHz) | δ (ppm): 148.2, 147.5, 127.3, 123.9, 63.8 | [7] |

| IR (Gas Phase, cm⁻¹) | Key peaks expected around 3400-3600 (O-H stretch), 1520 & 1350 (N-O stretch) | [8] |

| Mass Spectrum (EI) | m/z: 153 (M+), 107, 77, 89 | [4] |

Core Synthesis Mechanisms

The synthesis of (4-nitrophenyl)methanol is most commonly and efficiently achieved through the chemoselective reduction of 4-nitrobenzaldehyde. This approach is favored because the aldehyde group can be reduced in the presence of the nitro group using specific reagents.

Reduction of 4-Nitrobenzaldehyde

The primary challenge in this synthesis is the selective reduction of the aldehyde functionality without affecting the nitro group. Several methods have been developed that achieve this with high fidelity.

The use of sodium borohydride (NaBH₄) is the most common laboratory-scale method for producing (4-nitrophenyl)methanol.[9] NaBH₄ is a mild and chemoselective reducing agent that readily reduces aldehydes and ketones but does not typically reduce less reactive functional groups like nitro groups or esters under standard conditions.[9][10] This selectivity is the cornerstone of its utility in this synthesis.

Mechanism of Reduction:

The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of 4-nitrobenzaldehyde.[10][11] The resonance effect of the carbonyl group creates a partial positive charge on the carbon, making it susceptible to nucleophilic attack.[12] The resulting alkoxide intermediate is then protonated during an aqueous workup to yield the final alcohol product.[11]

Caption: Mechanism of NaBH₄ reduction of 4-nitrobenzaldehyde.

Experimental Protocol: NaBH₄ Reduction

This protocol is a self-validating system designed for high yield and purity.

-

Dissolution: Dissolve 4-nitrobenzaldehyde (e.g., 1.5 g) in ethanol (15 mL) in a suitable reaction flask. Gentle warming on a hot plate may be required to ensure complete dissolution.[9]

-

Reagent Addition: In a controlled manner, add sodium borohydride (0.75 g) to the solution in small increments over a period of 5-10 minutes. This prevents an overly exothermic reaction.[9]

-

Reaction: Stir the mixture and maintain a warm temperature (e.g., 50°C) for approximately 30-60 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching & Precipitation: After completion, cool the reaction mixture and carefully pour it into a beaker containing ice water. This step quenches any unreacted NaBH₄ and precipitates the solid product.

-

Isolation & Purification: Collect the crude (4-nitrophenyl)methanol by vacuum filtration. Wash the solid with cold water to remove inorganic byproducts. The product can be further purified by recrystallization from a suitable solvent system (e.g., water or ethanol-water mixture) to yield nearly colorless needles.[13]

For larger-scale industrial applications, catalytic hydrogenation is a viable alternative. This method involves reacting 4-nitrobenzaldehyde with hydrogen gas (H₂) in the presence of a metal catalyst. The key is to use a catalyst system that selectively promotes the hydrogenation of the aldehyde over the nitro group. Recent research has shown that unsupported gold (Au) nanorod catalysts can achieve nearly 100% selectivity for (4-nitrophenyl)methanol in an aqueous medium.[14]

The general principle involves the heterolytic activation of H₂ on the catalyst surface, followed by the transfer of a hydride to the carbonyl carbon.[15]

The Meerwein-Ponndorf-Verley (MPV) reduction is a highly chemoselective method for reducing aldehydes and ketones to alcohols.[16][17] The reaction employs a metal alkoxide catalyst, typically aluminum isopropoxide, in the presence of a sacrificial alcohol, usually isopropanol.[18][19] A significant advantage of the MPV reduction is its exceptional selectivity; it will reduce the carbonyl group while leaving other reducible functionalities, such as nitro groups, carbon-carbon double bonds, and halogens, unaffected.[17][20]

The mechanism proceeds through a six-membered cyclic transition state where a hydride is transferred from the isopropoxide ligand to the carbonyl carbon of the substrate.[16][18] The equilibrium is driven towards the product side by distilling the acetone byproduct from the reaction mixture.[18]

Caption: Catalytic cycle of the Meerwein-Ponndorf-Verley (MPV) reduction.

Alternative Synthesis Routes

While reduction of the aldehyde is dominant, other routes from different precursors exist.

(4-Nitrophenyl)methanol can be prepared by the controlled oxidation of 4-nitrotoluene.[13] However, this method presents a significant challenge in stopping the oxidation at the alcohol stage, as over-oxidation to 4-nitrobenzaldehyde and subsequently to 4-nitrobenzoic acid is common.[21] Achieving high yields of the alcohol requires carefully controlled reaction conditions and specific oxidizing agents.

A reliable, two-step method involves the initial formation of 4-nitrobenzyl acetate from 4-nitrobenzyl bromide, followed by hydrolysis to the alcohol. An established procedure involves refluxing 4-nitrobenzyl acetate with sodium hydroxide in methanol.[13] This saponification reaction is typically high-yielding and provides a pure product after recrystallization.

Caption: Workflow for the hydrolysis of 4-nitrobenzyl acetate.

Safety and Handling

(4-Nitrophenyl)methanol is classified as harmful if swallowed, inhaled, or in contact with skin, and it can cause irritation to the eyes, skin, and respiratory system.[22]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[23][24] If dust generation is likely, a NIOSH-approved respirator is recommended.[22]

-

Handling: Use the substance in a well-ventilated area, preferably within a chemical fume hood.[23] Avoid generating dust and prevent contact with skin and eyes.[22] Wash hands thoroughly after handling.[23]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible substances like strong oxidizing agents.[23][25]

Conclusion

The synthesis of (4-nitrophenyl)methanol is most effectively and commonly achieved via the chemoselective reduction of 4-nitrobenzaldehyde. For laboratory-scale synthesis, the sodium borohydride method offers an excellent combination of safety, selectivity, and simplicity, providing high yields of the pure product. For industrial-scale production, catalytic hydrogenation or the Meerwein-Ponndorf-Verley reduction present viable, highly selective alternatives. The choice of synthetic route ultimately depends on the desired scale, available reagents, and specific process safety considerations. A thorough understanding of the underlying mechanisms is crucial for optimizing reaction conditions and ensuring the successful synthesis of this valuable chemical intermediate.

References

-

Studylib. (n.d.). Carbonyl Reduction: NaBH4, Mechanism & Procedure. Retrieved from [Link]

-

Chemsrc. (n.d.). (4-Nitrophenyl)methanol | CAS#:619-73-8. Retrieved from [Link]

-

Galli, U., et al. (2019). Organocatalytic Reduction of Aromatic Nitro Compounds: The Use of Solid-Supported Phenyl(2-quinolyl)methanol. Molecules, 24(18), 3349. Available from: [Link]

-

Wikipedia. (n.d.). Meerwein–Ponndorf–Verley reduction. Retrieved from [Link]

-

chemeurope.com. (n.d.). Meerwein-Ponndorf-Verley reduction. Retrieved from [Link]

-

Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Addition of NaBH4 to aldehydes to give primary alcohols. Retrieved from [Link]

-

Quora. (2017). What is the full reaction mechanism for NaBH4 + aldehyde?. Retrieved from [Link]

-

Physics Wallah. (n.d.). Mechanism of Meerwein-Ponndorf-Verley Reduction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Meerwein-Ponndorf-Verley Reduction. Retrieved from [Link]

-

Růžička, A., & Dastych, D. (2012). (4-Nitrophenyl)methanol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2438. Available from: [Link]

-

Li, Y., Zeng, C., & Jin, R. (2015). Chemoselective Hydrogenation of Nitrobenzaldehyde to Nitrobenzyl Alcohol with Unsupported Au Nanorod Catalysts in Water. Industrial & Engineering Chemistry Research, 54(26), 6629-6635. Available from: [Link]

-

Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. Retrieved from [Link] NgoI-2E

-

PubChem. (n.d.). 4-Nitrobenzyl alcohol. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for Platinum thiolate complexes supported by PBP and POCOP pincer ligands as efficient catalysts for hydrosilylation of carbonyl compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Illustration of the reduction reaction; (a) 4-nitrobenzaldehyde, (b) 4-nitrobenzyl alcohol, (c) 4-aminobenzyl alcohol. Retrieved from [Link]

-

SIELC Technologies. (2018). 4-Nitrobenzyl alcohol. Retrieved from [Link]

-

NIST. (n.d.). Benzenemethanol, 4-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

-

ChemRxiv. (2022). Demonstrating the electron-proton transfer mechanism of aqueous phase 4-nitrophenol hydrogenation on supported metal catalyst. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-NITROBENZYL ALCOHOL. Retrieved from [Link]

-

ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. Retrieved from [Link]

-

Quora. (2018). What is the mechanism to convert P nitrotoluene to p nitrobenzoic acid?. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism proposal for the oxidation of 4-nitrobenzyl alcohol via.... Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 4-Nitrobenzyl alcohol | C7H7NO3 | CID 69275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (4-Nitrophenyl)methanol | CAS#:619-73-8 | Chemsrc [chemsrc.com]

- 6. (4-Nitrophenyl)methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. Benzenemethanol, 4-nitro- [webbook.nist.gov]

- 9. studylib.net [studylib.net]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. researchgate.net [researchgate.net]

- 15. chemrxiv.org [chemrxiv.org]

- 16. Meerwein–Ponndorf–Verley reduction - Wikipedia [en.wikipedia.org]

- 17. alfa-chemistry.com [alfa-chemistry.com]

- 18. Meerwein-Ponndorf-Verley_reduction [chemeurope.com]

- 19. Meerwein-Ponndorf-Verley Reduction [organic-chemistry.org]

- 20. Verley Reduction of Meerwein-Ponndorf- [pw.live]

- 21. quora.com [quora.com]

- 22. datasheets.scbt.com [datasheets.scbt.com]

- 23. aksci.com [aksci.com]

- 24. sigmaaldrich.cn [sigmaaldrich.cn]

- 25. echemi.com [echemi.com]

An In-depth Technical Guide to 4-Nitrobenzyl Alcohol: Properties, Reactivity, and Synthetic Applications

Introduction

4-Nitrobenzyl alcohol (CAS No. 619-73-8) is a pivotal organic compound characterized by a benzyl alcohol framework substituted with a nitro group at the para-position of the benzene ring.[1] This pale yellow, crystalline solid is a versatile intermediate in a myriad of synthetic transformations, finding extensive application in the pharmaceutical, agrochemical, and fine chemical industries.[2][3] Its unique electronic and steric properties, conferred by the presence of both a hydroxyl and a nitro functional group, dictate its reactivity and solubility, making a thorough understanding of its physicochemical characteristics essential for its effective utilization in research and development.[4] This guide provides a comprehensive overview of the physical and chemical properties of 4-nitrobenzyl alcohol, with a focus on its practical applications and experimental protocols relevant to drug development professionals and organic chemists.

Physicochemical Properties

The physical and chemical properties of 4-nitrobenzyl alcohol are fundamental to its handling, storage, and application in chemical synthesis. A summary of these key properties is presented in the table below.

Summary of Physical and Chemical Data

| Property | Value | Source(s) |

| IUPAC Name | (4-nitrophenyl)methanol | [1] |

| Synonyms | p-Nitrobenzyl alcohol, 4-(Hydroxymethyl)nitrobenzene | [1][3] |

| CAS Number | 619-73-8 | [2][5] |

| Molecular Formula | C₇H₇NO₃ | [2][4] |

| Molecular Weight | 153.14 g/mol | [1][2][5] |

| Appearance | White to light yellow crystalline powder | [2][3][6] |

| Melting Point | 92-96 °C | [2][3][7] |

| Boiling Point | 185 °C at 12 mmHg | [2][3][7] |

| Solubility | Moderately soluble in water (2 g/L at 20 °C); soluble in ethanol and ether. | [3][4][6] |

| pKa | 13.61 ± 0.10 (Predicted) | [3] |

| Flash Point | 180 °C | [3] |

Spectral Data

The structural elucidation of 4-nitrobenzyl alcohol and its reaction products relies on various spectroscopic techniques. Key spectral data are available from public repositories such as PubChem and SpectraBase.[1][8][9][10]

-

¹H NMR: The proton nuclear magnetic resonance spectrum provides characteristic signals for the aromatic, benzylic, and hydroxyl protons.[8][9]

-

¹³C NMR: The carbon-13 nuclear magnetic resonance spectrum shows distinct peaks for the seven carbon atoms in the molecule.[10]

-

Infrared (IR) Spectroscopy: The IR spectrum exhibits characteristic absorption bands for the hydroxyl (-OH), nitro (-NO₂), and aromatic C-H and C=C bonds.[1]

-

Mass Spectrometry (MS): Mass spectral data confirms the molecular weight and provides information on the fragmentation pattern of the molecule.[1]

-

UV-Vis Spectroscopy: The ultraviolet-visible spectrum shows absorption maxima characteristic of the nitrophenyl chromophore.[1]

Chemical Reactivity and Synthetic Utility

The chemical behavior of 4-nitrobenzyl alcohol is governed by the interplay of its two primary functional groups: the hydroxyl group and the nitro group. This dual functionality makes it a valuable precursor in a variety of chemical transformations.[2][4]

Reactions of the Hydroxyl Group

The benzylic hydroxyl group undergoes typical reactions of primary alcohols, including oxidation and esterification.[4]

-

Oxidation: The selective oxidation of 4-nitrobenzyl alcohol to 4-nitrobenzaldehyde is a crucial transformation in organic synthesis, as the aldehyde is a versatile building block for pharmaceuticals and other fine chemicals.[11] The electron-withdrawing nature of the nitro group necessitates mild and selective oxidizing agents to prevent over-oxidation to the corresponding carboxylic acid.[11][12]

-

Esterification: 4-Nitrobenzyl alcohol can be esterified with carboxylic acids to form 4-nitrobenzyl esters. These esters are often employed as "safety-catch" protecting groups in solid-phase synthesis. The ester linkage is stable under various conditions, and the nitro group can be reduced to an amine to facilitate cleavage of the ester bond.

Reactions of the Nitro Group

The aromatic nitro group is a key functional handle that can be readily transformed into other functionalities.

-

Reduction: The reduction of the nitro group to an amino group is a common and highly useful transformation. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., with Pd/C) or metal-based reagents like tin(II) chloride (SnCl₂).[6] The resulting 4-aminobenzyl alcohol is a valuable intermediate in its own right.

Logical Relationship of Key Transformations

The following diagram illustrates the central role of 4-nitrobenzyl alcohol as a precursor to other key synthetic intermediates.

Caption: Key synthetic transformations of 4-nitrobenzyl alcohol.

Experimental Protocols

The following section provides a detailed, step-by-step methodology for a common and critical reaction involving 4-nitrobenzyl alcohol: its selective oxidation to 4-nitrobenzaldehyde.

Selective Oxidation to 4-Nitrobenzaldehyde using Pyridinium Chlorochromate (PCC)

This protocol is adapted from a standard procedure for the selective oxidation of primary alcohols to aldehydes.[11] The use of PCC is advantageous due to its reliability and relatively fast reaction times at room temperature.[11]

Materials:

-

4-Nitrobenzyl alcohol

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (DCM)

-

Silica gel

-

Florisil®

-

Ethyl acetate

-

Petroleum ether

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Apparatus for filtration and rotary evaporation

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, suspend pyridinium chlorochromate (PCC) (1.25 equivalents) in anhydrous dichloromethane (DCM).

-

To the stirred suspension, add a solution of 4-nitrobenzyl alcohol (1 equivalent) in anhydrous DCM.

-

Stir the resulting mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of 30% ethyl acetate in petroleum ether. Visualize the spots under UV light.[11]

-

Upon completion of the reaction (typically 30 minutes to 2 hours), add Florisil® to the reaction mixture and stir vigorously for 5 minutes to adsorb chromium byproducts.[11]

-

Filter the mixture through a pad of silica gel, washing the pad with additional DCM.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system such as 15% methylene chloride in petroleum ether, to yield 4-nitrobenzaldehyde as a white solid.[11]

Experimental Workflow Diagram

The workflow for the oxidation of 4-nitrobenzyl alcohol is depicted in the following diagram.

Caption: Workflow for the oxidation of 4-nitrobenzyl alcohol.

Safety and Handling

4-Nitrobenzyl alcohol is considered a hazardous substance and should be handled with appropriate safety precautions.[13][14]

-

Hazards: It is harmful if swallowed and can cause skin and eye irritation.[13][15] It may also cause respiratory irritation.[15]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this chemical.[13] Work in a well-ventilated fume hood to avoid inhalation of dust.[11][13]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[13][14] Keep the container tightly closed.[13]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Chromium-based reagents like PCC require special waste disposal procedures.[11]

Conclusion

4-Nitrobenzyl alcohol is a cornerstone intermediate in modern organic synthesis, offering a versatile platform for the construction of complex molecules. Its well-defined physical properties and predictable chemical reactivity make it an invaluable tool for researchers and professionals in drug development and related fields. A thorough understanding of its characteristics, as outlined in this guide, is crucial for its safe and effective application in the laboratory and beyond. The synthetic pathways originating from 4-nitrobenzyl alcohol continue to be explored, promising new and innovative applications in the years to come.

References

-

LookChem. Cas 619-73-8,4-Nitrobenzyl alcohol. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 69275, 4-Nitrobenzyl alcohol. [Link]

-

ChemBK. 4-Nitrobenzyl alcohol. [Link]

-

Carl ROTH. Safety Data Sheet: 4-Nitrobenzylalcohol. [Link]

-

Loba Chemie. 4-NITROBENZYL ALCOHOL EXTRA PURE MSDS CAS No. [Link]

-

The Royal Society of Chemistry. Aerobic Alcohol Oxidation Using a Cu(I)/TEMPO Catalyst System. [Link]

-

ResearchGate. Oxidation of 4-nitrobenzyl alcohol (5a) (25 mM) to 4-nitrobenzaldehyde.... [Link]

-

ResearchGate. How can I oxidize 4-nitrobenzyl alcohol to 4-nitrobenzaldehyde?. [Link]

-

SpectraBase. 4-Nitrobenzylalcohol - Optional[1H NMR] - Spectrum. [Link]

-

ResearchGate. The reaction of 4-nitrobenzyl alcohol with TosMIC. [Link]

-

SpectraBase. 4-Nitrobenzylalcohol - Optional[13C NMR] - Chemical Shifts. [Link]

-

Jinan Future chemical Co.,Ltd. 4-Nitrobenzyl alcohol CAS:619-73-8. [Link]

Sources

- 1. 4-Nitrobenzyl alcohol | C7H7NO3 | CID 69275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Cas 619-73-8,4-Nitrobenzyl alcohol | lookchem [lookchem.com]

- 4. CAS 619-73-8: 4-Nitrobenzyl alcohol | CymitQuimica [cymitquimica.com]

- 5. scbt.com [scbt.com]

- 6. 4-Nitrobenzyl alcohol | 619-73-8 [chemicalbook.com]

- 7. 4-硝基苯甲醇 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. spectrabase.com [spectrabase.com]

- 9. 4-Nitrobenzyl alcohol(619-73-8) 1H NMR [m.chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. fishersci.com [fishersci.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. lobachemie.com [lobachemie.com]

Core Physicochemical & Spectroscopic Profile

An In-Depth Technical Guide to 4-Nitrobenzyl Alcohol (CAS 619-73-8): A Senior Application Scientist's Perspective

For researchers, scientists, and professionals in drug development, the strategic selection of chemical intermediates is a critical determinant of synthetic success. Among the vast arsenal of available reagents, 4-Nitrobenzyl alcohol (CAS 619-73-8) emerges as a cornerstone, a versatile and indispensable building block prized for its unique electronic properties and reactivity.[1][2] This guide offers a comprehensive exploration of 4-Nitrobenzyl alcohol, moving beyond simple protocols to elucidate the causality behind its applications, from its role as a robust protecting group to its use as a clever "safety-catch" linker in solid-phase synthesis.

4-Nitrobenzyl alcohol, also known as (4-Nitrophenyl)methanol or p-nitrobenzyl alcohol, is an organic compound that presents as a white to light yellow crystalline solid.[3][4][5] Its structure, featuring a benzyl alcohol core substituted with a strongly electron-withdrawing nitro group at the para position, dictates its chemical behavior and utility.[6][7]

Table 1: Physicochemical Properties of 4-Nitrobenzyl Alcohol

| Property | Value | Source(s) |

| CAS Number | 619-73-8 | [8] |

| Molecular Formula | C₇H₇NO₃ | [6][8] |

| Molecular Weight | 153.14 g/mol | [6][9] |

| Appearance | White to light yellow crystalline powder/solid | [3][5][10] |

| Melting Point | 92-94 °C | [11] |

| Boiling Point | 185 °C at 12 mmHg | [11] |

| Solubility | Moderately soluble in water; soluble in organic solvents like ethanol and ether. | [4] |

| IUPAC Name | (4-nitrophenyl)methanol | [6] |

The spectroscopic signature of 4-Nitrobenzyl alcohol is well-defined, providing clear markers for its identification and purity assessment.

-

¹H NMR: The proton NMR spectrum is characterized by distinct signals corresponding to the aromatic protons (typically two doublets in the ~7.5-8.2 ppm region), the benzylic methylene protons (~4.8 ppm), and the hydroxyl proton (variable).[12]

-

IR Spectroscopy: The infrared spectrum shows characteristic absorption bands for the hydroxyl group (O-H stretch, broad, ~3300-3500 cm⁻¹), aromatic C-H stretches (~3100 cm⁻¹), and strong asymmetric and symmetric stretches for the nitro group (NO₂) at approximately 1520 cm⁻¹ and 1340 cm⁻¹, respectively.[6][13]

-

Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) typically shows the molecular ion peak (M⁺) at m/z 153, along with characteristic fragmentation patterns.[6][13]

Scalable Synthesis of 4-Nitrobenzyl Alcohol

Industrially, 4-Nitrobenzyl alcohol is produced via reliable and scalable methods. The two most prevalent routes involve the selective reduction of a precursor aldehyde or the hydrolysis of a benzyl halide.[3]

-

Selective Reduction of 4-Nitrobenzaldehyde: This is often the preferred method due to its high chemoselectivity and mild reaction conditions.[3] The challenge lies in reducing the aldehyde functional group without affecting the nitro group. Common reducing agents for this transformation include sodium borohydride (NaBH₄) in an alcoholic solvent.

-

Hydrolysis of 4-Nitrobenzyl Halides: This route uses 4-nitrobenzyl chloride or bromide as a starting material.[5] The hydrolysis is typically performed in water, sometimes with a catalyst, to yield the desired alcohol.[5]

Caption: Common scalable synthesis routes to 4-Nitrobenzyl alcohol.

Protocol: Selective Reduction of 4-Nitrobenzaldehyde

This protocol describes a lab-scale synthesis using sodium borohydride.

-

Reagent Preparation: In a round-bottom flask, dissolve 4-nitrobenzaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

Temperature Control: Cool the solution in an ice bath to 0-5 °C. This is critical to control the exothermic reaction and prevent over-reduction or side reactions.

-

Reagent Addition: Add sodium borohydride (NaBH₄) (approx. 1.1 eq) portion-wise to the stirred solution. Maintaining the low temperature is crucial during this step.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 1-2 hours. Progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting aldehyde.[3]

-

Reaction Quench: Once the reaction is complete, carefully quench it by slowly adding 1 M HCl until the solution is acidic (pH ~2-3) to neutralize excess NaBH₄.[14]

-

Product Extraction: Remove the bulk of the organic solvent under reduced pressure. Extract the aqueous residue with an organic solvent like ethyl acetate (3x).[14]

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.[3][14]

-

Characterization: Confirm the identity and purity of the resulting white to light yellow powder using NMR, IR, and melting point analysis.[3]

Core Application: Protecting Group Chemistry

The true power of 4-Nitrobenzyl alcohol in drug development and multi-step synthesis lies in its application as a protecting group, specifically for carboxylic acids. The resulting 4-nitrobenzyl (PNB) ester is a robust derivative with a unique cleavage profile.[14]

Principle of Protection and Deprotection

The PNB group masks the acidic proton of a carboxylic acid, preventing it from interfering with subsequent synthetic steps.[14] The key to its utility is the electron-withdrawing nature of the nitro group. This deactivates the benzyl system, making the PNB ester significantly more stable to acidic conditions compared to a standard benzyl ester. This stability allows for the selective removal of other acid-labile protecting groups, such as the tert-butoxycarbonyl (Boc) group, while the PNB group remains intact—a cornerstone of orthogonal protection strategies in peptide synthesis.[14]

Deprotection is achieved not by acidolysis, but by reducing the nitro group, which triggers the cleavage of the ester. This is most commonly accomplished via catalytic hydrogenation.[14]

Caption: Workflow for PNB protection and deprotection of carboxylic acids.

Protocol: Protection via Steglich Esterification

-

Setup: Dissolve the carboxylic acid (1.0 eq), 4-Nitrobenzyl alcohol (1.1 eq), and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP, 0.1 eq) in an anhydrous solvent like Dichloromethane (DCM).

-

Coupling Agent: Cool the mixture to 0 °C and add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq). A white precipitate of dicyclohexylurea (DCU) will form.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Workup: Filter off the DCU precipitate. Dilute the filtrate with DCM, wash with 1 M HCl, saturated sodium bicarbonate, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Purification: Purify the crude ester by column chromatography on silica gel.[14]

Protocol: Deprotection via Catalytic Hydrogenation

-

Setup: Dissolve the 4-nitrobenzyl ester (1.0 eq) in a suitable solvent such as methanol (MeOH) or ethyl acetate.[14]

-

Catalyst: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 10-20% by weight of the substrate) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).[14]

-

Hydrogenation: Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) with vigorous stirring.

-

Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 1-12 hours).[14]

-

Workup: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.[14]

-

Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the free carboxylic acid. The primary byproduct, p-toluidine, can often be removed during an aqueous workup or subsequent purification if necessary.

Advanced Application: The "Safety-Catch" Linker in Solid-Phase Synthesis

4-Nitrobenzyl alcohol is a foundational component for creating "safety-catch" linkers in Solid-Phase Organic Synthesis (SPOS), a technique crucial for constructing libraries of small molecules and peptides.[15] This strategy provides an exceptionally stable linkage during synthesis that can be "activated" for cleavage at the desired time.[15]

The workflow involves three distinct stages:

-

Immobilization: The substrate (e.g., a carboxylic acid) is attached to the solid support resin via an ester bond with the 4-nitrobenzyl alcohol linker. This ester linkage is robust and stable to various reaction conditions, including the acidic treatments used for Boc-group removal in peptide synthesis.[15]

-

Activation: After the solid-phase synthesis is complete, the inert nitro group on the linker is reduced to an amine. This is the "safety-catch" release. This chemical transformation fundamentally alters the electronic properties of the linker, making the benzylic position susceptible to cleavage. A common and effective reducing agent for this step is tin(II) chloride (SnCl₂).[15]

-

Cleavage: The resulting 4-aminobenzyl ester is now labile and can be readily cleaved under mild acidic conditions (e.g., 5% TFA) to release the final synthesized molecule from the solid support.[15]

Caption: The three-stage workflow of a 4-nitrobenzyl safety-catch linker.

A Note of Caution: Inefficiency as a Photolabile Protecting Group

In the field of "caged" compounds, where molecules are released by a pulse of light, photolabile protecting groups (PPGs) are essential. While the isomeric o-nitrobenzyl group is a classic and highly effective PPG, it is a common misconception that 4-nitrobenzyl alcohol derivatives function similarly. This is a critical distinction based on reaction mechanism.

The efficacy of the o-nitrobenzyl group stems from a well-established intramolecular rearrangement upon UV irradiation, which leads to efficient cleavage.[16] The para-substituted 4-nitrobenzyl group lacks the necessary ortho stereochemistry for this efficient intramolecular pathway.[16] Consequently, it is significantly less photolabile and is not a practical choice for applications requiring light-induced cleavage.[16] For researchers requiring spatiotemporal control via light, the o-nitrobenzyl moiety is the authoritative and superior choice.[16]

Caption: Structural comparison of efficient ortho vs. inefficient para isomers.

Safety, Handling, and Storage

As with any chemical reagent, proper handling of 4-Nitrobenzyl alcohol is paramount for laboratory safety.

Hazards Summary:

-

Irritation: Causes skin irritation and serious eye irritation.[6][8][17] May cause respiratory irritation.[8][17]

-

Reactivity: Aromatic nitro compounds can react vigorously or explosively if mixed with strong reducing agents or heated with alkalies.[9] Avoid contact with strong oxidizing agents.[8][9]

Safe Handling Procedures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8][9] Emergency eye wash stations and safety showers should be readily available.[8]

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear protective gloves (e.g., nitrile).[8]

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.[8]

-

Skin and Body Protection: Wear a lab coat and other suitable protective clothing.[8]

-

Respiratory Protection: In case of inadequate ventilation or when handling large quantities of dust, use a certified respirator.[8][9]

-

-

Hygiene: Do not eat, drink, or smoke when using this product.[8] Wash hands thoroughly after handling.[8][17]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.[3][17]

-

Protect from light and moisture to ensure long-term stability.[3]

Conclusion

4-Nitrobenzyl alcohol is far more than a simple chemical intermediate; it is a strategic tool for the modern synthetic chemist. Its value is derived from the predictable and controllable reactivity imparted by the para-nitro group. This allows for the robust protection of carboxylic acids with an orthogonal deprotection strategy and enables the design of sophisticated safety-catch linkers for solid-phase synthesis. While its application as a photolabile group is ill-advised, its primary roles in pharmaceutical and materials science synthesis are firmly established. By understanding the chemical principles and mechanisms that govern its utility, researchers can confidently leverage 4-Nitrobenzyl alcohol to construct complex molecular architectures with precision and efficiency.

References

- BenchChem. (2025). Application Notes and Protocols: 4-Nitrobenzyl Alcohol as a Protecting Group for Carboxylic Acids. BenchChem.

- BenchChem. (2025). Application Notes and Protocols: 4-Nitrobenzyl Alcohol in Solid-Phase Organic Synthesis. BenchChem.

- SynQuest Laboratories, Inc.

- Santa Cruz Biotechnology.

- Chem-Impex. 4-Nitrobenzyl alcohol. Chem-Impex.

- Loba Chemie. (2017). 4-NITROBENZYL ALCOHOL EXTRA PURE MSDS. Loba Chemie.

- BenchChem. (2025).

- CymitQuimica. CAS 619-73-8: 4-Nitrobenzyl alcohol. CymitQuimica.

- PubChem. 4-Nitrobenzyl alcohol.

- TNJ Chemical. (2023). The Role of 4-Nitrobenzyl Alcohol in Modern Pharmaceutical Synthesis. TNJ Chemical.

- BenchChem. (2025). A Comparative Guide to 4-Nitrobenzyl and o-Nitrobenzyl as Photolabile Protecting Groups. BenchChem.

- LookChem. 4-Nitrobenzyl alcohol. LookChem.

- BenchChem. (2025). A Comparative Guide to 4-Nitrobenzyl Alcohol and 4-Chlorobenzyl Alcohol in Chemical Synthesis. BenchChem.

- ChemicalBook. (2025). 4-Nitrobenzyl alcohol Chemical Properties,Uses,Production. ChemicalBook.

- Sigma-Aldrich. 4-Nitrobenzyl alcohol. Sigma-Aldrich.

- ChemicalBook. 4-Nitrobenzyl alcohol(619-73-8) 1H NMR spectrum. ChemicalBook.

- Eqipped. 4-Nitro Benzyl Alcohol for Synthesis. Eqipped.

- Sigma-Aldrich.

- NIST. Benzenemethanol, 4-nitro-. NIST WebBook.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CAS 619-73-8: 4-Nitrobenzyl alcohol | CymitQuimica [cymitquimica.com]

- 5. 4-Nitrobenzyl alcohol | 619-73-8 [chemicalbook.com]

- 6. 4-Nitrobenzyl alcohol | C7H7NO3 | CID 69275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. synquestlabs.com [synquestlabs.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. eqipped.com [eqipped.com]

- 11. 4-硝基苯甲醇 99% | Sigma-Aldrich [sigmaaldrich.com]

- 12. 4-Nitrobenzyl alcohol(619-73-8) 1H NMR spectrum [chemicalbook.com]

- 13. Benzenemethanol, 4-nitro- [webbook.nist.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. lobachemie.com [lobachemie.com]

The Spectroscopic Signature of 4-Nitrobenzyl Alcohol: A Comprehensive Technical Guide

This guide provides an in-depth analysis of the spectral data for 4-nitrobenzyl alcohol (C₇H₇NO₃), a key intermediate in organic synthesis and various research applications.[1][2] A thorough understanding of its spectroscopic characteristics is paramount for researchers, scientists, and drug development professionals to ensure compound identity, purity, and for the elucidation of reaction pathways. This document will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—offering not just the data, but the underlying principles and experimental considerations for its accurate interpretation.

Molecular Structure and Spectroscopic Overview

4-Nitrobenzyl alcohol is a crystalline solid at room temperature, appearing as a white to light yellow powder.[2] Its molecular structure, consisting of a benzene ring substituted with a hydroxymethyl group and a nitro group in the para position, gives rise to a distinct and interpretable spectroscopic fingerprint. The presence of aromatic protons, a benzylic alcohol moiety, and the strongly electron-withdrawing nitro group are all key features that will be elucidated by the following spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, we can gain detailed information about the chemical environment of each atom.

Proton (¹H) NMR Spectroscopy

Experimental Protocol: A sample of 4-nitrobenzyl alcohol is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), and analyzed using a high-resolution NMR spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Interpretation of the ¹H NMR Spectrum: The ¹H NMR spectrum of 4-nitrobenzyl alcohol is characterized by distinct signals corresponding to the aromatic protons, the benzylic methylene protons, and the hydroxyl proton.

dot graph "1H_NMR_Structure" { layout=neato; node [shape=plaintext, fontsize=12]; edge [style=invis];

} caption: "Structure of 4-Nitrobenzyl alcohol with atom numbering for NMR assignments."

Table 1: ¹H NMR Spectral Data for 4-Nitrobenzyl Alcohol

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| ~8.21 | Doublet | 2H | ~8.8 | Aromatic Protons (H-3, H-5) |

| ~7.59 | Doublet | 2H | ~8.4 | Aromatic Protons (H-2, H-6) |

| ~4.64 | Doublet | 2H | ~5.6 | Methylene Protons (-CH₂OH) |

| ~5.55 | Triplet | 1H | - | Hydroxyl Proton (-OH) |

| Data obtained in DMSO-d₆.[3] |

The two doublets in the aromatic region are a classic example of a para-substituted benzene ring. The protons H-3 and H-5, which are ortho to the strongly electron-withdrawing nitro group, are deshielded and thus appear at a higher chemical shift (~8.21 ppm). Conversely, the protons H-2 and H-6, ortho to the hydroxymethyl group, are found at a slightly lower chemical shift (~7.59 ppm). The methylene protons of the benzyl alcohol group appear as a doublet around 4.64 ppm, coupled to the adjacent hydroxyl proton. The hydroxyl proton itself appears as a triplet around 5.55 ppm due to coupling with the methylene protons.[3] The integration of these signals (2H:2H:2H:1H) confirms the number of protons in each unique chemical environment.

Carbon-¹³ (¹³C) NMR Spectroscopy

Experimental Protocol: Similar to ¹H NMR, a concentrated solution of 4-nitrobenzyl alcohol in a deuterated solvent is used. ¹³C NMR spectra are typically acquired with proton decoupling to simplify the spectrum to a series of single lines for each unique carbon atom.

Interpretation of the ¹³C NMR Spectrum: The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: ¹³C NMR Spectral Data for 4-Nitrobenzyl Alcohol

| Chemical Shift (δ) ppm | Assignment |

| ~149.0 | C4 (Carbon attached to NO₂) |

| ~147.0 | C1 (Carbon attached to CH₂OH) |

| ~127.5 | C2, C6 (Aromatic CH) |

| ~123.5 | C3, C5 (Aromatic CH) |

| ~63.0 | -CH₂OH (Benzylic Carbon) |

| Note: Approximate chemical shifts based on spectral databases and expected values.[4][5] |

The carbon atom attached to the nitro group (C4) is significantly deshielded due to the strong electron-withdrawing nature of the nitro group, resulting in a chemical shift around 149.0 ppm. The carbon bearing the hydroxymethyl group (C1) also appears downfield at approximately 147.0 ppm. The aromatic methine carbons (C2, C6 and C3, C5) appear in the typical aromatic region, with the carbons ortho to the nitro group (C3, C5) being slightly more deshielded. The benzylic carbon of the hydroxymethyl group is found in the expected region for a carbon attached to an oxygen atom, around 63.0 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: A solid sample of 4-nitrobenzyl alcohol can be analyzed as a KBr pellet or a Nujol mull. Alternatively, a solution in a suitable solvent can be used.

Interpretation of the IR Spectrum: The IR spectrum of 4-nitrobenzyl alcohol displays characteristic absorption bands that confirm the presence of the hydroxyl, nitro, and aromatic functional groups.

Table 3: Characteristic IR Absorption Bands for 4-Nitrobenzyl Alcohol

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3400 - 3200 | Strong, Broad | O-H Stretch | Alcohol (-OH) |

| ~3100 - 3000 | Medium | C-H Stretch | Aromatic |

| ~2900 - 2850 | Medium | C-H Stretch | Aliphatic (-CH₂) |

| ~1600, ~1475 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1520 | Strong | N-O Asymmetric Stretch | Nitro (-NO₂) |

| ~1345 | Strong | N-O Symmetric Stretch | Nitro (-NO₂) |

| ~1060 | Strong | C-O Stretch | Alcohol (-OH) |

| ~850 | Strong | C-H Out-of-plane Bend | p-disubstituted benzene |

| Data compiled from various spectral databases.[6][7] |

The broad absorption band in the region of 3400-3200 cm⁻¹ is a clear indication of the O-H stretching vibration of the alcohol group, with the broadening due to hydrogen bonding. The strong absorptions at approximately 1520 cm⁻¹ and 1345 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the nitro group, respectively. The presence of the aromatic ring is confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching vibrations in the 1600-1475 cm⁻¹ region. The strong band around 850 cm⁻¹ is indicative of the out-of-plane C-H bending for a para-disubstituted benzene ring.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Experimental Protocol: A small amount of 4-nitrobenzyl alcohol is introduced into the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting ions are then separated based on their m/z ratio and detected.

dot graph "Mass_Spec_Fragmentation" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} caption: "Proposed fragmentation pathway for 4-Nitrobenzyl alcohol in EI-MS."

Interpretation of the Mass Spectrum: The electron ionization mass spectrum of 4-nitrobenzyl alcohol shows a clear molecular ion peak and several characteristic fragment ions.

Table 4: Major Fragments in the Mass Spectrum of 4-Nitrobenzyl Alcohol

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 153 | ~45 | [C₇H₇NO₃]⁺˙ (Molecular Ion, M⁺˙) |

| 136 | ~16 | [M - OH]⁺ |

| 107 | ~48 | [M - NO₂]⁺ |

| 77 | 100 | [C₆H₅]⁺ |

| Data obtained from the NIST Mass Spectrometry Data Center.[8] |

The molecular ion peak (M⁺˙) is observed at an m/z of 153, which corresponds to the molecular weight of 4-nitrobenzyl alcohol.[8] The fragmentation pattern provides further structural confirmation. A common fragmentation pathway for benzyl alcohols is the loss of a hydroxyl radical, leading to the peak at m/z 136. The loss of the nitro group (-NO₂) results in the significant fragment at m/z 107. The base peak at m/z 77 is characteristic of the phenyl cation ([C₆H₅]⁺), formed by the subsequent loss of a formyl radical from the [M - NO₂]⁺ fragment.

Conclusion

The combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of 4-nitrobenzyl alcohol. Each technique offers a unique piece of the structural puzzle, and together they create a robust analytical dataset that confirms the identity and purity of the compound. This guide serves as a foundational reference for scientists working with this important chemical, enabling them to confidently interpret their own analytical data and make informed decisions in their research and development endeavors.

References

-

Scribd. (n.d.). 4 Nitrobenzylalcohol Ir. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzenemethanol, 4-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Nitrobenzylalcohol - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 4-Methyl-3-nitrobenzyl alcohol. NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Nitrobenzyl alcohol. PubChem. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzenemethanol, 4-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information Selective Reduction of Aldehydes and Ketones to Alcohols with Ammonia Borane in Neat Water. Retrieved from [Link]

Sources

- 1. 4-Nitrobenzyl alcohol | C7H7NO3 | CID 69275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Nitrobenzyl alcohol | 619-73-8 [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. spectrabase.com [spectrabase.com]

- 5. 4-Nitrobenzyl alcohol(619-73-8) 13C NMR spectrum [chemicalbook.com]

- 6. Benzenemethanol, 4-nitro- [webbook.nist.gov]

- 7. 4-Nitrobenzyl alcohol(619-73-8) IR Spectrum [m.chemicalbook.com]

- 8. Benzenemethanol, 4-nitro- [webbook.nist.gov]

An In-depth Technical Guide to the Solubility of 4-Nitrobenzyl Alcohol in Organic Solvents

This guide provides a comprehensive technical overview of the solubility of 4-Nitrobenzyl alcohol (p-nitrobenzyl alcohol), a critical parameter for its application in chemical synthesis, drug development, and materials science. This document is intended for researchers, scientists, and formulation experts, offering a synthesis of available data, theoretical underpinnings, and practical experimental protocols.

Introduction: The Physicochemical Profile of 4-Nitrobenzyl Alcohol

4-Nitrobenzyl alcohol (CAS 619-73-8) is a pale yellow crystalline solid that serves as a key intermediate in organic synthesis.[1] Its molecular structure, featuring a polar hydroxyl (-OH) group, a highly polar nitro (-NO2) group, and an aromatic benzene ring, results in a unique solubility profile that is highly dependent on the nature of the solvent.[1] Understanding its solubility is paramount for optimizing reaction conditions, developing purification strategies, and formulating stable solutions.

Key Physicochemical Properties:

-

Molecular Formula: C₇H₇NO₃

-

Molecular Weight: 153.14 g/mol

-

Melting Point: 92-94 °C

-

Boiling Point: 185 °C at 12 mmHg

-

Appearance: Yellow crystalline powder

The Theory of Solubility: "Like Dissolves Like"

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. The dissolution process can be conceptualized as a three-step process:

-

Breaking of solute-solute interactions: Energy is required to overcome the forces holding the 4-Nitrobenzyl alcohol molecules together in the crystal lattice.

-

Breaking of solvent-solvent interactions: Energy is needed to create a cavity in the solvent for the solute molecule.

-

Formation of solute-solvent interactions: Energy is released when the 4-Nitrobenzyl alcohol molecule interacts with the solvent molecules.

For dissolution to occur, the energy released in the formation of solute-solvent interactions must be comparable to or greater than the energy required to break the solute-solute and solvent-solvent interactions.

The molecular structure of 4-Nitrobenzyl alcohol allows for several types of intermolecular interactions:

-

Hydrogen Bonding: The hydroxyl group (-OH) can act as both a hydrogen bond donor and acceptor.[2]

-

Dipole-Dipole Interactions: The highly polar nitro group (-NO2) and the hydroxyl group create a significant molecular dipole.

-

π-π Stacking: The aromatic ring can participate in π-π interactions.

-

van der Waals Forces: These are present in all molecules.

Therefore, 4-Nitrobenzyl alcohol is expected to be more soluble in polar solvents that can engage in hydrogen bonding and dipole-dipole interactions.

Quantitative Solubility Data

Comprehensive quantitative solubility data for 4-Nitrobenzyl alcohol across a wide range of organic solvents is not extensively available in the public domain.[3] This highlights the necessity for experimental determination for specific applications. However, some data and qualitative descriptions have been reported:

| Solvent | Temperature (°C) | Solubility | Molar Solubility (mol/L) | Mole Fraction |

| Water | 20 | 2 g/L[4][5][6] | 0.013 | 2.34 x 10⁻⁴ |

| Ethanol | Not Specified | Good solubility[1] | - | - |

| Ether | Not Specified | Good solubility[1] | - | - |

Molar solubility and mole fraction for water were calculated based on the reported solubility in g/L and the molar mass of 4-Nitrobenzyl alcohol (153.14 g/mol ).

The limited solubility in water is expected, as the non-polar aromatic ring constitutes a significant portion of the molecule. The "good solubility" in ethanol, a polar protic solvent, can be attributed to the strong hydrogen bonding interactions between the hydroxyl groups of both the solute and the solvent.

Predicting Solubility: Hansen Solubility Parameters

Hansen Solubility Parameters (HSP) provide a more quantitative method for predicting solubility based on the "like dissolves like" principle.[7] HSP decomposes the total cohesive energy of a substance into three components:

-

δd: Dispersion forces

-

δp: Polar forces

-

δh: Hydrogen bonding forces

The HSP for a solute and a solvent can be plotted in a 3D "Hansen space." The closer the coordinates of the solute and solvent, the more likely they are to be soluble.

| Compound | δd (MPa⁰.⁵) | δp (MPa⁰.⁵) | δh (MPa⁰.⁵) |

| Benzyl Alcohol | 18.4 | 6.3 | 13.7 |

| Nitrobenzene | 20.0 | 8.6 | 4.1 |

Data for Benzyl Alcohol from[8], data for Nitrobenzene from various sources and may show slight variations.

From this, we can anticipate that 4-Nitrobenzyl alcohol will have a significant polar (δp) and hydrogen bonding (δh) component, making it more compatible with solvents that also have high δp and δh values.

Experimental Determination of Solubility: A Step-by-Step Protocol

The most reliable method for determining the thermodynamic solubility of a compound is the isothermal shake-flask method .[3] This method involves equilibrating an excess of the solid solute with the solvent at a constant temperature.

The Shake-Flask Method

Materials:

-

High-purity 4-Nitrobenzyl alcohol

-

Analytical grade organic solvent of interest

-

Thermostatically controlled shaker or incubator

-

Screw-capped vials or centrifuge tubes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer or HPLC system

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid 4-Nitrobenzyl alcohol to a vial. A visible excess of solid should remain at equilibrium.

-

Add a known volume of the solvent to the vial.

-

Securely cap the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary kinetic study can be performed to determine the minimum equilibration time.

-

-

Sample Separation:

-

After equilibration, cease agitation and allow the vials to stand in the temperature-controlled environment for at least 24 hours to allow the undissolved solid to sediment.

-